3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride
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Overview
Description
3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C9H8ClN3.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride typically involves the reaction of 3-chloroaniline with 4-chloropyrazole under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride include:
- 3-chloro-4-(1H-pyrazol-4-yl)aniline
- 4-(1H-pyrazol-4-yl)aniline
- 3-chloroaniline derivatives
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This compound’s combination of a pyrazole ring and a chloroaniline moiety makes it valuable for various synthetic and research applications .
Properties
CAS No. |
2408965-64-8 |
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Molecular Formula |
C9H10Cl3N3 |
Molecular Weight |
266.6 g/mol |
IUPAC Name |
3-chloro-4-(1H-pyrazol-4-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H8ClN3.2ClH/c10-9-3-7(11)1-2-8(9)6-4-12-13-5-6;;/h1-5H,11H2,(H,12,13);2*1H |
InChI Key |
KNYIKGDIPCDIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=CNN=C2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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